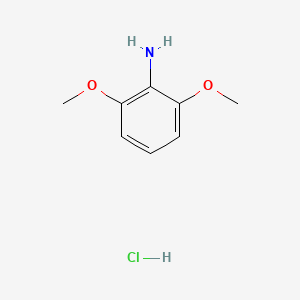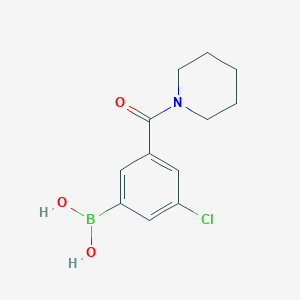
(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H8BClN2O3 . It has an average mass of 214.414 Da and a monoisotopic mass of 214.031647 Da .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid” consists of a phenyl ring substituted with a boronic acid, a hydrazinecarbonyl group, and a chlorine atom .Wissenschaftliche Forschungsanwendungen
Organoboron(III) Complexes with Bioactive Schiff Bases
A study by Biyala, Fahmi, and Singh (2004) explored the synthesis of organoboron(III) complexes using phenylboronic acid. The complexes showed promising antimicrobial activity against various pathogenic fungi and bacteria, suggesting potential applications in developing antimicrobial agents (Biyala, Fahmi, & Singh, 2004).
Optical Modulation of Phenyl Boronic Acid-Grafted Nanotubes
Mu et al. (2012) studied phenyl boronic acids grafted to polyethylene glycol-wrapped single-walled carbon nanotubes. The research revealed a clear link between SWNT photoluminescence quantum yield and the structure of boronic acid, indicating potential applications in optical modulation and saccharide recognition (Mu et al., 2012).
Hydrazone and Heterocyclic Products Formation
Gu et al. (2017) investigated the reaction of alkyl carbohydrazides with ortho-formylphenylboronic acid, leading to the formation of a mixture of hydrazone and heterocyclic products. The study provides insights into the reversible nature of boron-nitrogen bonds in heterocycles, which could be relevant in the design of boronic acid-based bioconjugates (Gu et al., 2017).
Multifunctional Compounds with Aminophosphonic Acid
Zhang et al. (2017) synthesized derivatives introducing an aminophosphonic acid group into a boronic acid. The resulting compounds offer new opportunities for applications in medicine, agriculture, and industrial chemistry due to their multifunctional nature (Zhang et al., 2017).
Fluorescence Quenching by Boronic Acid Derivatives
Geethanjali et al. (2015) conducted a fluorescence quenching study with boronic acid derivatives, indicating the impact of conformational changes on the fluorescence properties. This study provides a basis for the development of sensors or other fluorescence-based applications (Geethanjali et al., 2015).
Eigenschaften
IUPAC Name |
[3-chloro-4-(hydrazinecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClN2O3/c9-6-3-4(8(13)14)1-2-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSCPZNIWIKQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NN)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657342 | |
| Record name | [3-Chloro-4-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid | |
CAS RN |
850589-37-6 | |
| Record name | [3-Chloro-4-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)


![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)

